N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide
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Overview
Description
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide is a complex organic compound that features an indole core, a pyrrolidine ring, and a pyridine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis . The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable alkylating agents . The final step involves the formation of the iminopyridine-3-carboxamide group through condensation reactions with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The pyrrolidine ring and pyridine carboxamide group further enhance the compound’s binding affinity and specificity . These interactions can result in the inhibition of key enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole core and exhibit various biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxamide, which contain the pyrrolidine ring and have applications in medicinal chemistry.
Pyridine carboxamide derivatives: Compounds like nicotinamide and isonicotinamide, which include the pyridine carboxamide group and are used in pharmaceuticals.
The uniqueness of this compound lies in its combination of these three functional groups, resulting in a compound with distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(14-6-5-9-20-12-14)22-21-17-15-7-1-2-8-16(15)24(19(17)26)13-23-10-3-4-11-23/h1-2,5-9,12,26H,3-4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPECZDCPEBFOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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